Mithramycin DK Mithramycin DK Mithramycin DK is an oligosaccharide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1868200
InChI: InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1
SMILES:
Molecular Formula: C52H74O24
Molecular Weight: 1083.1 g/mol

Mithramycin DK

CAS No.:

Cat. No.: VC1868200

Molecular Formula: C52H74O24

Molecular Weight: 1083.1 g/mol

* For research use only. Not for human or veterinary use.

Mithramycin DK -

Specification

Molecular Formula C52H74O24
Molecular Weight 1083.1 g/mol
IUPAC Name (1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione
Standard InChI InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1
Standard InChI Key GXBYLUZTDNFHPE-HBTOKZPTSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Introduction

Chemical Structure and Properties

Mithramycin DK (C₅₂H₇₄O₂₄) is a complex aureolic acid derivative with a molecular weight of 1083.1 g/mol . The chemical structure features a polyketide core with several sugar moieties attached through glycosidic bonds. The full IUPAC name of this compound is (1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione .

The compound can be represented by the following SMILES notation: C[C@@H]1C@HO .

Physical Properties

The following table summarizes the key physical and chemical properties of Mithramycin DK:

PropertyValue
Molecular FormulaC₅₂H₇₄O₂₄
Molecular Weight1083.1 g/mol
Predicted CCS (Ų) [M+H]⁺320.9
Predicted CCS (Ų) [M+Na]⁺320.4
Predicted CCS (Ų) [M+NH₄]⁺321.6
Predicted CCS (Ų) [M+K]⁺327.8
Predicted CCS (Ų) [M-H]⁻316.8
InChIKeyGXBYLUZTDNFHPE-HBTOKZPTSA-N

These collision cross-section (CCS) values provide important information about the three-dimensional structure and can assist in analytical identification of the compound .

Biosynthesis and Enzymatic Interactions

Mithramycin DK represents a crucial intermediate in the mithramycin biosynthetic pathway. It is synthesized as the product of the enzyme MtmOIV, which plays a key role in the late stages of mithramycin biosynthesis .

Enzymatic Pathway

Research has demonstrated that Mithramycin DK serves as the substrate for the enzyme MtmW, an aldol-ketoreductase responsible for reducing the most distal carbonyl on the mithramycin pentyl side chain . Importantly, MtmW can react with Mithramycin DK independently, without requiring the presence of MtmOIV . This finding provides critical insights into the final steps of mithramycin biosynthesis and has implications for combinatorial biosynthesis approaches aimed at creating mithramycin analogs.

In the complete biosynthetic pathway, MtmW converts Mithramycin DK to the final bioactive mithramycin molecule. The interaction between MtmOIV and MtmW represents an important protein-protein interaction (PPI) that influences the efficiency of the biosynthetic process .

Mechanism of Action

Mithramycin DK exerts its biological effects through specific interactions with cellular components, particularly DNA.

DNA Binding and Dimerization

The compound acts as a dimer, with two molecules coordinated through a divalent metal ion, allowing it to bind effectively to the right-handed DNA double helix. This coordination is essential for its ability to interact with specific DNA sequences and disrupt gene expression patterns.

Transcriptional Regulation

Mithramycin DK disrupts gene expression by affecting transcription factors like SP1, which is crucial for cell cycle regulation and tumor growth. This mechanism distinguishes it from traditional DNA-damaging agents and contributes to its unique therapeutic profile.

Research Findings and Therapeutic Applications

Mithramycin DK and related compounds have shown promising results in various research contexts, particularly in oncology.

Activity Against Rhabdoid Tumors

Recent studies have highlighted the potential of mithramycin compounds in treating specific cancers, such as rhabdoid tumors, which are characterized by inactivation of the SMARCB1 gene and are typically resistant to traditional DNA-damaging agents . Mithramycin and its analogs have demonstrated heightened sensitivity in these tumors by targeting chromatin remodeling pathways rather than inducing DNA damage.

Comparison with Traditional Chemotherapeutics

Research has shown that rhabdoid tumor cell lines (BT12, CHLA266, and G401) are significantly more resistant to conventional chemotherapeutic agents such as etoposide, doxorubicin, and SN38 (the active metabolite of irinotecan) compared to their sensitivity to mithramycin compounds . While these cell lines required high concentrations of traditional agents to induce effects, they were sensitive to nanomolar concentrations of mithramycin compounds .

AgentEffective IC₅₀Concentration Required for DNA DamageApoptosis Induction
Mithramycin~20 nM>200 nMStrong at 100 nM
Etoposide~15 μM15-20 μMLimited
DoxorubicinHigh μM rangeHigh μM rangeLimited
SN38High nM rangeHigh nM rangeLimited

This data highlights the unique mechanism of mithramycin compounds, which achieve therapeutic effects at concentrations far below those needed for DNA damage .

Derivatives and Future Directions

Development of Mithramycin Analogs

To overcome the toxicity issues associated with mithramycin compounds, researchers have developed several analogs through combinatorial biosynthesis. One notable example is EC8042, a second-generation mithramycin analog that has shown promising results in preclinical studies .

Improved Efficacy and Reduced Toxicity

These derivatives, such as demycarosyl-3D-β-D-digitoxosyl-mithramycin SK, have demonstrated improved antitumor activity with reduced toxicity compared to the parent compound. This represents a significant advancement in the development of mithramycin-based therapies.

In Vivo Efficacy

EC8042 has shown remarkable efficacy in animal models, inducing mesenchymal differentiation and curing three of eight mice bearing rhabdoid tumor xenografts in one study . A single 3-day infusion of EC8042 caused dramatic regressions of rhabdoid tumor xenografts, recapitulating the increase in H3K27me3 and cellular differentiation observed in vitro .

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